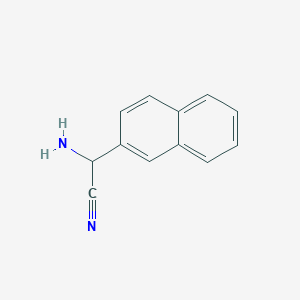

2-Amino-2-(naphthalen-2-yl)acetonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-2-naphthalen-2-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHUNJFWSTWMJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601299159 | |

| Record name | α-Amino-2-naphthaleneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252637-91-5 | |

| Record name | α-Amino-2-naphthaleneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252637-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-2-naphthaleneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601299159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-(naphthalen-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-2-(naphthalen-2-yl)acetonitrile chemical structure and properties

The following technical guide details the structure, synthesis, and properties of 2-Amino-2-(naphthalen-2-yl)acetonitrile , a critical intermediate in the synthesis of unnatural amino acids and bioactive scaffolds.

Executive Summary

2-Amino-2-(naphthalen-2-yl)acetonitrile (CAS: 252637-91-5) is an

Critical Distinction: Do Not Confuse

Researchers must distinguish this compound from its structural analogs to avoid dangerous synthesis errors or procurement mistakes:

| Compound | Structure | CAS | Function |

| 2-Amino-2-(naphthalen-2-yl)acetonitrile | Naphthalene + Amine + Nitrile (on same carbon) | 252637-91-5 | Strecker Intermediate |

| 2-Naphthylacetonitrile | Naphthalene + CH₂-CN (No amine) | 7498-57-9 | Auxin analog / Precursor |

| 2-(Naphthalen-2-yloxy)acetonitrile | Naphthalene + O-CH₂-CN (Ether linkage) | 35256-85-0 | Herbicide intermediate |

Chemical Structure & Properties[1][2][3][4][5][6][7]

Structural Analysis

The molecule features a naphthalene ring system attached to a chiral center bearing both an amino group (

-

Lipophilicity: The naphthalene moiety imparts significant lipophilicity (

), facilitating membrane permeability in derivative drugs. -

Chirality: The

-carbon is chiral. The Strecker synthesis typically yields a racemic mixture ( -

Electronic Effects: The electron-rich naphthalene ring stabilizes the benzylic position, making the

-proton relatively acidic and susceptible to base-catalyzed racemization.

Physicochemical Properties

Note: Specific experimental values for the free base are sparse in public literature due to its tendency to decompose. Values below represent high-confidence estimates based on structural analogs.

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 182.22 g/mol |

| Physical State | Solid (often isolated as HCl salt for stability) |

| Melting Point | Free base: ~75–85 °C (Predicted); HCl salt: >150 °C (Decomp) |

| Solubility | Soluble in MeOH, EtOH, DMSO, |

| Stability | Unstable to moisture (hydrolysis) and heat. Store at -20°C under inert gas. |

Synthesis: The Strecker Protocol[8][9][10][11]

The most robust synthesis involves the condensation of 2-naphthaldehyde with ammonia and a cyanide source. The use of ammonium chloride (

Reaction Mechanism

-

Imine Formation: Ammonia attacks the carbonyl of 2-naphthaldehyde to form an imine intermediate.

-

Nucleophilic Addition: Cyanide anion attacks the imine carbon to generate the

-aminonitrile.[2][1][3]

Figure 1: Step-wise mechanism of the Strecker synthesis for 2-Amino-2-(naphthalen-2-yl)acetonitrile.

Experimental Protocol (Standard Scale)

Safety Warning: Cyanide salts are lethal. Work in a well-ventilated fume hood. Keep a cyanide antidote kit available.

Reagents:

-

2-Naphthaldehyde (10 mmol, 1.56 g)

-

Ammonium Chloride (11 mmol, 0.59 g)

-

Potassium Cyanide (11 mmol, 0.72 g)

-

Solvent: Methanol/Water (1:1 mixture, 20 mL)

Procedure:

-

Preparation: Dissolve ammonium chloride in water (10 mL) and add to a solution of 2-naphthaldehyde in methanol (10 mL).

-

Cyanide Addition: Add potassium cyanide to the mixture. Caution: Ensure the solution is not acidic to prevent HCN gas evolution.

-

Reaction: Stir the mixture vigorously at room temperature for 24–48 hours. The reaction progress can be monitored by TLC (disappearance of aldehyde).[4]

-

Work-up:

-

Dilute with water (50 mL).

-

Extract with ethyl acetate (

mL). -

Wash organic layer with brine, dry over

, and concentrate -

Note: Aminonitriles can revert to aldehydes on silica; rapid filtration or crystallization is preferred over long columns.

-

-

Yield: Typical yields range from 70–85%.

Reactivity & Transformations[7][13][14]

The nitrile group is a "masked" carboxylic acid. The primary application of this compound is hydrolysis to the amino acid.

Hydrolysis to 2-Naphthylglycine

Acidic hydrolysis converts the nitrile to a carboxylic acid.[5][3]

-

Reagents: 6M HCl or

, reflux. -

Outcome: Formation of 2-Amino-2-(naphthalen-2-yl)acetic acid (2-Naphthylglycine).

-

Mechanism: The nitrile hydrolyzes first to the amide, then to the acid.[5]

Figure 2: Divergent reactivity pathways: Hydrolysis vs. Heterocycle formation.

Applications in Drug Discovery[4][5][11]

Peptidomimetics

2-Naphthylglycine is a bulky, lipophilic amino acid. Incorporating it into peptide drugs:

-

Increases Half-life: Steric bulk protects adjacent peptide bonds from proteolytic enzymes.

-

Enhances Binding: The naphthalene ring can engage in

stacking interactions with aromatic residues in receptor binding pockets (e.g., GPCRs).

Chiral Resolution Agents

The racemic aminonitrile can be resolved using chiral acids (e.g., (+)-tartaric acid). The resulting enantiopure amino acids are valuable chiral building blocks for asymmetric synthesis.

References

-

Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

-

Synthesis of

-Aminonitriles. Organic Chemistry Portal. Retrieved from [Link] - -amino acids via Strecker Synthesis.Organic Syntheses, Coll. Vol. 3, p.84 (1955).

Sources

Technical Guide: 2-Naphthylglycinonitrile – Physicochemical Profile and Synthetic Utility

Topic: 2-Naphthylglycinonitrile: Molecular Weight, Formula, and Technical Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Naphthylglycinonitrile (CAS: 252637-91-5), systematically known as 2-amino-2-(naphthalen-2-yl)acetonitrile , is a critical intermediate in the synthesis of unnatural amino acids, specifically 2-naphthylglycine. As a bulky, aromatic building block, it is extensively utilized in medicinal chemistry to introduce hydrophobic bulk and

This guide provides a definitive physicochemical profile, validated synthetic protocols, and downstream applications for researchers in drug discovery and organic synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The core identity of 2-naphthylglycinonitrile is defined by its naphthalene core functionalized at the

Table 1: Core Chemical Data

| Property | Specification |

| Common Name | 2-Naphthylglycinonitrile |

| Systematic Name | 2-Amino-2-(naphthalen-2-yl)acetonitrile |

| CAS Registry Number | 252637-91-5 |

| Molecular Formula | C₁₂H₁₀N₂ |

| Molecular Weight | 182.22 g/mol |

| SMILES | NC(C#N)c1ccc2ccccc2c1 |

| InChI Key | (Calculated) RZVKVLVZFVLJDG-UHFFFAOYSA-N |

| Physical State | Solid (White to pale yellow powder) |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water |

Structural Analysis

The molecule consists of a lipophilic naphthalene ring attached to a chiral center bearing both an amine (

-

Lipophilicity: The naphthalene moiety significantly increases

(predicted -

Reactivity: The nitrile group is electrophilic, susceptible to hydrolysis (to amides/acids) or reduction (to diamines). The amine is nucleophilic, allowing for

-protection (e.g., Boc, Fmoc) or alkylation.

Synthetic Pathways: The Strecker Reaction[8][9][10]

The industrial and laboratory standard for synthesizing 2-naphthylglycinonitrile is the Strecker Synthesis . This multicomponent reaction converts 2-naphthaldehyde into the target

Mechanism of Action[8]

-

Imine Formation: Condensation of 2-naphthaldehyde with ammonia (or an amine source) yields an imine intermediate.

-

Nucleophilic Attack: Cyanide anion (

) attacks the imine carbon, forming the

Experimental Protocol (Standardized)

-

Reagents: 2-Naphthaldehyde (1.0 eq), Sodium Cyanide (NaCN, 1.1 eq), Ammonium Chloride (NH

Cl, 1.2 eq). -

Solvent: Methanol/Water (1:1 v/v) or Ethanol.

-

Conditions: Room temperature to 40°C, 12–24 hours.

Step-by-Step Workflow:

-

Dissolve 2-naphthaldehyde in MeOH.

-

Add a saturated aqueous solution of NH

Cl and NaCN (Caution: HCN risk). -

Stir vigorously. The product often precipitates as the reaction progresses.

-

Work-up: Dilute with water, extract with ethyl acetate (EtOAc), dry over Na

SO -

Purification: Recrystallization from EtOH/Hexane or column chromatography (SiO

, Hexane/EtOAc).

Visualization: Synthetic Pathway

Caption: Figure 1. Strecker synthesis pathway converting 2-naphthaldehyde to 2-naphthylglycinonitrile via an imine intermediate.

Applications in Drug Development[4][11][12][13][14]

2-Naphthylglycinonitrile is rarely the end product; it is a pivotal intermediate . Its primary utility lies in its conversion to 2-naphthylglycine , a non-proteinogenic amino acid used to probe the steric and electronic requirements of ligand-receptor binding sites.

Synthesis of Unnatural Amino Acids

Hydrolysis of the nitrile group yields 2-naphthylglycine.

-

Acid Hydrolysis: Reflux in 6M HCl

2-Naphthylglycine hydrochloride. -

Enzymatic Resolution: Using nitrilases or lipases on the

-acylated derivative allows for the isolation of enantiopure

Peptidomimetics & Protease Inhibitors

The bulky naphthyl side chain mimics Tryptophan or Phenylalanine but with extended aromatic surface area.

-

Target: Used in inhibitors of chymotrypsin-like proteases where a large hydrophobic pocket (S1 subsite) is present.

-

Mechanism: The naphthyl group engages in extensive

-

Visualization: Application Workflow

Caption: Figure 2. Downstream utility of 2-naphthylglycinonitrile in generating bioactive amino acids and peptide drugs.

Analytical Characterization

To ensure the integrity of the synthesized or purchased material, the following spectral signatures should be verified:

-

Infrared Spectroscopy (IR):

-

Nitrile (

): Distinct, sharp, weak-to-medium band at 2200–2250 cm⁻¹ . -

Amine (

): Weak doublet (primary amine) around 3300–3400 cm⁻¹ .

-

-

¹H-NMR (DMSO-d₆ or CDCl₃):

-

Aromatic Region: Multiplet signals at 7.4–8.0 ppm (7 protons from naphthalene).

- -Proton: A singlet or doublet (if coupling with NH) around 5.0–5.4 ppm (methine proton adjacent to CN and NH₂).

-

Amine Protons: Broad singlet (exchangeable with D₂O) around 2.0–2.5 ppm .

-

-

Mass Spectrometry (MS):

-

ESI+:

. -

Fragment: Loss of HCN (

) is a common fragmentation pathway.

-

Safety & Handling

CRITICAL WARNING: While 2-naphthylglycinonitrile itself is a stable solid, its synthesis involves alkali cyanides, and its hydrolysis can release hydrogen cyanide gas.

-

Cyanide Hazard: Always handle precursors (NaCN/KCN) in a dedicated fume hood with a cyanide antidote kit available.

-

Skin Contact: Nitriles can be absorbed through the skin. Use nitrile gloves (double-gloving recommended) and a lab coat.

-

Storage: Store in a cool, dry place away from strong acids and oxidizers.

References

-

PubChem. (n.d.).[1] 2-Amino-2-(naphthalen-2-yl)acetonitrile. National Library of Medicine. Retrieved from [Link]

-

Pérez-Fuertes, Y., et al. (2011).[2] Asymmetric Strecker synthesis of α-arylglycines. Journal of Organic Chemistry, 76(15), 6038-6047.[2] Retrieved from [Link]

- Kukhar, V. P., & Hudson, H. R. (Eds.). (2010). Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity.

Sources

Solubility of 2-amino-2-(naphthalen-2-yl)acetonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 2-amino-2-(naphthalen-2-yl)acetonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the solubility of a compound is a cornerstone physical property that dictates its path from a laboratory curiosity to a viable therapeutic agent.[1][2] Poor solubility can impede formulation, reduce bioavailability, and ultimately lead to the failure of otherwise promising drug candidates.[3][4] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 2-amino-2-(naphthalen-2-yl)acetonitrile, a molecule of significant interest due to its structural motifs commonly found in pharmacologically active compounds.[5][6] While specific experimental solubility data for this compound is not widely published, this document serves as a robust framework for researchers to generate such critical data in a reliable and reproducible manner.

Understanding the Molecule: 2-amino-2-(naphthalen-2-yl)acetonitrile

2-amino-2-(naphthalen-2-yl)acetonitrile is an α-aminonitrile featuring a naphthalene ring. The naphthalene group, a bicyclic aromatic system, is largely non-polar and hydrophobic.[7] The α-aminonitrile group, on the other hand, introduces polarity and the potential for hydrogen bonding through the amine (-NH2) and nitrile (-C≡N) functionalities. The interplay between the hydrophobic naphthalene core and the polar aminonitrile group will govern its solubility in various organic solvents. Understanding this structural duality is key to predicting and interpreting its solubility behavior. The general principle of "like dissolves like" suggests that the solubility of this compound will be favored in solvents with a polarity that is complementary to its overall molecular polarity.[8][9][10]

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the free energy of mixing. For a solute to dissolve, the energy released from solvent-solute interactions must overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.[11]

The Influence of Solvent Polarity

Organic solvents can be broadly classified based on their polarity into non-polar, polar aprotic, and polar protic categories.[9]

-

Non-polar solvents (e.g., hexane, toluene) will primarily interact with the non-polar naphthalene ring of 2-amino-2-(naphthalen-2-yl)acetonitrile through van der Waals forces.

-

Polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) can engage in dipole-dipole interactions with the polar aminonitrile group.[12]

-

Polar protic solvents (e.g., ethanol, methanol) can act as both hydrogen bond donors and acceptors, interacting strongly with the amine and nitrile groups.[11]

It is anticipated that 2-amino-2-(naphthalen-2-yl)acetonitrile will exhibit greater solubility in polar organic solvents, particularly those that can engage in hydrogen bonding.

Temperature Effects

The solubility of most solid organic compounds increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution process, resulting in higher solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The saturation shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state.[13][14] The following protocol provides a detailed workflow for determining the solubility of 2-amino-2-(naphthalen-2-yl)acetonitrile.

Materials and Equipment

-

2-amino-2-(naphthalen-2-yl)acetonitrile (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity

-

Scintillation vials or other suitable sealed containers

-

An orbital shaker or incubator with temperature control

-

A centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-amino-2-(naphthalen-2-yl)acetonitrile to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.[14]

-

Accurately add a known volume of each selected organic solvent to the vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C for biorelevance).[15]

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[15] It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the solubility has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials.[13]

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[16] Adsorption of the compound to the filter should be assessed.

-

-

Analysis and Quantification:

Analytical Methodologies

3.4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for determining the concentration of a compound in a solution.[8]

-

Method Development: A suitable HPLC method should be developed and validated. This includes selecting an appropriate column, mobile phase, and detection wavelength. The detection wavelength should be set to the λmax of 2-amino-2-(naphthalen-2-yl)acetonitrile to ensure maximum sensitivity.

-

Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted samples of the saturated solution and determine their concentration by interpolating their peak areas from the calibration curve.

3.4.2. UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler and faster method, but it is less specific than HPLC and may be prone to interference from impurities that absorb at the same wavelength.[18][19]

-

Calibration Curve: As with HPLC, a calibration curve must be generated using standard solutions of known concentrations. The absorbance is measured at the λmax and plotted against concentration, which should follow the Beer-Lambert law.[18]

-

Sample Analysis: The absorbance of the diluted samples is measured, and the concentration is determined from the calibration curve.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner. A table summarizing the solubility of 2-amino-2-(naphthalen-2-yl)acetonitrile in different organic solvents at a specified temperature is recommended.

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Ethanol | 5.2 | ||

| Methanol | 6.6 |

The Polarity Index values are for illustrative purposes and may vary slightly depending on the scale used.

The results should be analyzed in the context of solvent properties. A plot of solubility versus the solvent polarity index can provide valuable insights into the dissolution mechanism.

Conclusion

Determining the solubility of 2-amino-2-(naphthalen-2-yl)acetonitrile in a range of organic solvents is a critical step in its characterization, particularly for applications in pharmaceutical and chemical synthesis. The shake-flask method, coupled with a reliable analytical technique such as HPLC, provides a robust and accurate means of obtaining this essential data. The principles and protocols outlined in this guide offer a comprehensive framework for researchers to systematically investigate and understand the solubility profile of this and other related compounds, thereby facilitating their development and application.

References

-

Pal, A., & Shen, C. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]

-

Pal, A., & Shen, C. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. Retrieved from [Link]

-

American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]

-

Wang, S., & Wai, C. M. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. Retrieved from [Link]

- Veseli, A., et al. (n.d.).

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2005, January 15). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. PubMed. Retrieved from [Link]

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

Acree, W. E. Jr., & Abraham, M. H. (2006, April 15). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. Retrieved from [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ? Retrieved from [Link]

- Wang, N., et al. (n.d.). Thermodynamic models for predicting and correlating solid–liquid phase equilibrium. Royal Society of Chemistry.

-

Kerns, E. H. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Future Science. Retrieved from [Link]

-

Al-Hamdani, Y. A. J., & Al-Gawhari, A. M. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. Retrieved from [Link]

-

Pan, L., et al. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]

-

Pion. (2024, September 25). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(Naphthalen-2-yloxy)acetonitrile.

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

- Benchchem. (n.d.). The Biological Potential of 2-(Naphthalen-2-yloxy)acetonitrile: A Technical Overview for Drug Discovery Professionals.

-

Solubility of Things. (n.d.). 2-Aminonaphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). Strecker synthesis of α-aminonitrile 7-d 5 and the solubility... Retrieved from [Link]

-

Boxer, S. G. (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC. Retrieved from [Link]

- Google Patents. (n.d.). WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same.

- Danger, G., et al. (2011). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions. Astronomy & Astrophysics.

-

PMC. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

-

Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

-

Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]

-

IJSAT. (2025, July 15). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Naphthalene in Pharmaceuticals: A Crucial Intermediate for Drug Development. Retrieved from [Link]

-

RSC Publishing. (2019, January 9). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Retrieved from [Link]

-

Frontiers. (2021, June 15). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. (n.d.). Retrieved from [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. enamine.net [enamine.net]

- 4. protocols.io [protocols.io]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. Solubility factors when choosing a solvent [labclinics.com]

- 10. reddit.com [reddit.com]

- 11. Solvent effects - Wikipedia [en.wikipedia.org]

- 12. ijsat.org [ijsat.org]

- 13. researchgate.net [researchgate.net]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. raytor.com [raytor.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

Stability of Naphthalene-Based Alpha-Aminonitriles: A Technical Guide for Drug Development Professionals

Abstract

Naphthalene-based alpha-aminonitriles are a class of organic compounds with significant potential in medicinal chemistry and drug development, serving as key intermediates in the synthesis of a variety of bioactive molecules. Their stability is a critical parameter influencing their storage, handling, and the viability of synthetic routes employing them. This in-depth technical guide provides a comprehensive examination of the factors governing the stability of these compounds. We will explore the intricate interplay of electronic and steric effects conferred by the naphthalene moiety, delve into the primary degradation pathways, and present robust methodologies for their stability assessment. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemical behavior of naphthalene-based alpha-aminonitriles.

Introduction: The Significance of Alpha-Aminonitriles in Synthesis

Alpha-aminonitriles are versatile bifunctional molecules characterized by the presence of an amino group and a nitrile group on the same carbon atom. They are most notably recognized as the immediate precursors to alpha-amino acids via the esteemed Strecker synthesis, a cornerstone of organic chemistry for over a century.[1][2] The intrinsic reactivity of the nitrile group, which can be hydrolyzed to a carboxylic acid, and the nucleophilicity of the amino group make alpha-aminonitriles valuable synthons for a diverse array of heterocyclic compounds and peptidomimetics.[3]

The incorporation of a naphthalene scaffold into the alpha-aminonitrile structure introduces unique properties. The rigid, planar, and electron-rich nature of the naphthalene ring system can significantly influence the molecule's photophysical properties, metabolic stability, and biological activity.[4][5] Consequently, understanding the inherent stability of naphthalene-based alpha-aminonitriles is paramount for their effective utilization in synthetic and medicinal chemistry.

The Naphthalene Moiety: A Double-Edged Sword of Stability

The stability of a naphthalene-based alpha-aminonitrile is not governed by a single factor but is rather the result of a delicate balance between stabilizing and destabilizing influences imparted by the naphthalene ring.

Electronic Effects: Resonance and Aromaticity

The naphthalene ring system is a large, conjugated π-electron system that can engage in resonance with the alpha-aminonitrile functionality. This delocalization of electrons can stabilize the molecule. The position of the alpha-aminonitrile group on the naphthalene ring (α- or β-position) will influence the extent of this resonance stabilization. Substitution at the α-position (1-position) allows for the formation of a more stable carbocation intermediate during potential degradation reactions due to a greater number of resonance structures that preserve one of the aromatic rings.[6]

Conversely, the electron-rich nature of the naphthalene ring can also render the molecule susceptible to oxidative degradation, particularly under photochemical conditions.[7][8]

Steric Effects: The Influence of Peri-Interactions

A defining feature of the naphthalene ring is the steric strain experienced by substituents at the 1- and 8-positions (peri-positions).[9] An alpha-aminonitrile group at the 1-position will experience steric hindrance from the hydrogen atom at the 8-position. This steric clash can influence the conformation of the alpha-aminonitrile group and potentially impact its stability. In some cases, bulky substituents on the naphthalene ring can lead to distortion of the ring itself, which in turn can affect the reactivity and stability of the attached functional groups.[9] For bulky alpha-aminonitriles, substitution at the more sterically accessible β-position (2-position) is often favored.[6]

Primary Degradation Pathway: The Inevitability of Hydrolysis

The most prevalent degradation pathway for alpha-aminonitriles, including their naphthalene-based counterparts, is hydrolysis of the nitrile group to either an amide or a carboxylic acid.[2][10] This process can be catalyzed by both acid and base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is first protonated, which activates the nitrile carbon towards nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which can then undergo further hydrolysis to the corresponding alpha-amino carboxylic acid.

Base-Catalyzed Hydrolysis

In the presence of a base, the nitrile carbon is directly attacked by a hydroxide ion. The resulting intermediate is then protonated by water to form an imidic acid, which tautomerizes to an amide. Similar to the acid-catalyzed pathway, the amide can be further hydrolyzed to the carboxylic acid under more forcing conditions.[10]

The rate of hydrolysis is influenced by several factors:

-

pH: The rate of hydrolysis is generally faster at the extremes of pH.

-

Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.

-

Steric Hindrance: A bulky naphthalene substituent or other bulky groups near the nitrile can sterically hinder the approach of water or hydroxide ions, thereby slowing the rate of hydrolysis.

The following diagram illustrates the general mechanism of nitrile hydrolysis:

Caption: General mechanisms for acid- and base-catalyzed hydrolysis of nitriles.

Photostability: A Key Advantage of the Naphthalene Core

A significant attribute of the naphthalene ring is its contribution to the photostability of molecules in which it is incorporated.[4][5] The rigid, planar structure and extensive π-electron system of naphthalene allow for the efficient dissipation of absorbed light energy, reducing the likelihood of photochemical degradation.[5] This inherent photostability is a considerable advantage for naphthalene-based alpha-aminonitriles, particularly for applications where exposure to light is a concern, such as in the formulation of photosensitive drugs or in high-throughput screening assays.

However, it is important to note that prolonged exposure to high-intensity light, especially in the presence of oxygen, can still lead to photodegradation.[4] The formation of reactive oxygen species (ROS) can initiate oxidative degradation pathways.[4]

Experimental Design for Stability Assessment

A robust assessment of the stability of a naphthalene-based alpha-aminonitrile requires a well-designed experimental strategy. Forced degradation studies are a powerful tool to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to a range of harsh conditions to accelerate its degradation. This allows for the rapid identification of degradation products and provides insights into the compound's intrinsic stability.

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Parameters | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C | Hydrolysis of the nitrile to an amide and/or carboxylic acid. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C | Hydrolysis of the nitrile to an amide and/or carboxylic acid. |

| Oxidation | 3% - 30% H₂O₂, room temperature | Oxidation of the naphthalene ring or the amino group. |

| Thermal Stress | Elevated temperatures (e.g., 60°C, 80°C) | Thermally induced decomposition or rearrangement. |

| Photolytic Stress | Exposure to UV and/or visible light | Photodegradation, potentially involving oxidation. |

Analytical Methodologies

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this purpose.

5.2.1. HPLC Method Development

A typical stability-indicating HPLC method for a naphthalene-based alpha-aminonitrile would involve:

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve good separation of the parent compound and its more polar degradation products.

-

Detection: UV detection is suitable for naphthalene-containing compounds due to their strong UV absorbance. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to aid in peak identification and purity assessment.

-

Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for the identification of unknown degradation products by providing molecular weight and fragmentation information.

5.2.2. Method Validation

The developed analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

The following diagram outlines a typical workflow for a stability study of a naphthalene-based alpha-aminonitrile:

Caption: Workflow for a comprehensive stability study.

Conclusion

The stability of naphthalene-based alpha-aminonitriles is a multifaceted issue that requires a thorough understanding of the interplay between the electronic and steric properties of the naphthalene ring and the inherent reactivity of the alpha-aminonitrile functionality. While hydrolysis remains the primary degradation pathway, the naphthalene moiety imparts a degree of photostability that can be advantageous. A systematic approach to stability testing, employing forced degradation studies and validated stability-indicating analytical methods, is essential for characterizing the stability profile of these important synthetic intermediates. The insights gained from such studies are critical for ensuring the quality, safety, and efficacy of the final drug products derived from these versatile building blocks.

References

-

Nawaz, H., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1439-1454. [Link]

-

Intermediate Organic Chemistry. (n.d.). Substitution Reactions of Polynuclear Aromatic Hydrocarbons. [Link]

-

Tanimoto, H., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5377. [Link]

-

MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1149. [Link]

-

ACS Publications. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]

-

Ask this paper. (2018). Strecker-reaction-and-amino-nitriles-recent-advances-in-their-chemistry-synthesis-and-biological-properties. [Link]

-

RSC Publishing. (2025). Enantioselective modular synthesis of α-aryl-α-heteroaryl aminonitriles with parts per million organocatalyst loading: mechanistic investigation for stereochemical origins. [Link]

-

PMC. (2022). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. [Link]

-

RSC Publishing. (2025). Photodegradation of naphthalene-derived particle oxidation products. [Link]

-

ResearchGate. (2025). (PDF) Photodegradation of naphthalene-derived particle oxidation products. [Link]

-

ResearchGate. (2026). (PDF) Base-catalyzed switchable reactivity of N-acyl-α-aminonitriles: oxidative decyanation to imides and hydrolysis to amides in batch and flow. [Link]

-

Taylor & Francis Online. (2022). Electronic properties of chosen naphthalene derivatives. [Link]

-

PubMed. (2003). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. [Link]

-

PMC. (2014). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. [Link]

-

PMC. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]

-

ResearchGate. (2025). Determination of naphthalene content by gas chromatography | Request PDF. [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

-

PMC. (2018). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. [Link]

-

YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. [Link]

-

PMC. (2022). Degradation kinetics of aromatic VOCs polluted wastewater by functional bacteria at laboratory scale. [Link]

-

ResearchGate. (2025). (PDF) Thermal decomposition kinetics of some aromatic azomonoethers. [Link]

-

MDPI. (2022). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. [Link]

-

PMC. (2000). Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans. [Link]

-

MDPI. (2019). Variability in Assembly of Degradation Operons for Naphthalene and its derivative, Carbaryl, Suggests Mobilization through Horizontal Gene Transfer. [Link]

-

ResearchGate. (2025). Degradation of naphthalene by thermophilic bacteria via a pathway, through protocatechuic acid. [Link]

-

Frontiers. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. [Link]

-

Geothermal-energy.org. (2021). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00125G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

2-Amino-2-(naphthalen-2-yl)acetonitrile safety data sheet (SDS)

Topic: 2-Amino-2-(naphthalen-2-yl)acetonitrile: Technical Safety & Application Guide CAS Registry Number: 252637-91-5 Document Type: Technical Whitepaper & Expanded Safety Analysis[1]

Executive Summary & Chemical Identity

2-Amino-2-(naphthalen-2-yl)acetonitrile (also referred to as

This compound belongs to the class of

Physicochemical Profile[1][2][4][5][6][7][8][9][10][11]

| Property | Data / Estimate |

| CAS Number | 252637-91-5 |

| Molecular Formula | |

| Molecular Weight | 182.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water. |

| Acidity/Basicity | Weak base (Primary amine); |

| Chirality | Contains one stereocenter; typically synthesized as a racemate unless asymmetric catalysis is used. |

Hazard Identification & Mechanistic Toxicology

Standard Safety Data Sheets (SDS) often provide generic hazard codes. For high-value research chemicals, understanding the mechanism of toxicity is essential for designing robust safety protocols.

The -Amino Nitrile Hazard: Cyanide Liberation

While the nitrile group itself is often chemically stable,

-

Mechanism: The released cyanide binds with high affinity to the ferric iron (

) in Cytochrome c Oxidase (Complex IV of the mitochondrial electron transport chain), halting cellular respiration and causing histotoxic hypoxia.

Naphthalene Moiety Hazards

Naphthalene derivatives are known sensitizers and potential mutagens. Metabolic epoxidation of the naphthalene ring can lead to reactive intermediates capable of forming DNA adducts or causing glutathione depletion.

GHS Classification (Derived)

-

Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).

-

Skin Corrosion/Irritation: Category 2 (Irritant).

-

Serious Eye Damage: Category 2A (Irritant).

-

Specific Target Organ Toxicity: Category 3 (Respiratory Irritation).

Visualization: Metabolic Activation & Toxicity Pathway[1]

Figure 1: Metabolic pathway illustrating the potential for cyanide release (cyanogenesis) and mitochondrial inhibition.[1]

Safe Handling & Engineering Controls

Primary Containment

Due to the potential for cyanide generation and the bioactive nature of the naphthalene scaffold, containment is the primary safety strategy .

-

Solid Handling: Weighing must be performed inside a Class I biological safety cabinet or a dedicated chemical fume hood with a face velocity >0.5 m/s. Static-dissipative balance enclosures are recommended to prevent powder dispersal.[1]

-

Solution Handling: Once dissolved, the vapor pressure is reduced, but skin absorption remains a critical risk.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is mandatory.[1]

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Nitrile (minimum 8 mil) or Laminate film (Silver Shield) if prolonged contact with solvents (e.g., DMSO/DCM) is expected.

-

-

Respiratory: If handling outside a hood (not recommended), a full-face respirator with ABEK-P3 combination filters (Organic vapor + Inorganic/Acid gas + Particulate) is required due to the amine and nitrile functionalities.[1]

Emergency Protocols: Cyanide Readiness

Laboratories handling >1g of

-

First Aid: In case of inhalation or ingestion, administer 100% oxygen immediately.

-

Decontamination: Do not use acidic cleaning agents (e.g., HCl) on spills, as this may liberate HCN gas. Use an alkaline oxidant solution (e.g., 10% Sodium Hypochlorite at pH >10) to oxidize the nitrile/cyanide residues to cyanate.

Synthesis & Application: The Strecker Protocol

The primary application of CAS 252637-91-5 is the synthesis of 2-naphthylglycine .[1] The following protocol utilizes the Strecker synthesis, optimized for safety by avoiding gaseous HCN.

Experimental Workflow

Reagents: 2-Naphthaldehyde, Ammonium Chloride (

Step-by-Step Methodology:

-

Imine Formation: Dissolve 2-naphthaldehyde (1.0 eq) in Methanol. Add Ammonium Chloride (1.1 eq) and 7N Ammonia in Methanol (2.0 eq). Stir at room temperature for 2 hours to generate the imine intermediate in situ.

-

Cyanide Addition: Cool the mixture to 0°C. Carefully add Sodium Cyanide (1.1 eq) in small portions. Caution: Ensure pH remains >9 to prevent HCN evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The

-amino nitrile often precipitates or can be extracted. -

Workup: Quench excess cyanide with bleach (sodium hypochlorite) before disposal. Extract the product with Ethyl Acetate.

-

Hydrolysis (to Amino Acid): Reflux the nitrile in 6M HCl for 4–6 hours to convert the nitrile group (

) to a carboxylic acid (

Visualization: Synthesis Logic

Figure 2: The Strecker synthesis pathway converting 2-naphthaldehyde to the target nitrile and subsequently to the amino acid.[1]

References

-

Strecker Synthesis Mechanism & Overview Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." [Link]

-

General Safety for Nitriles & Cyanides National Institutes of Health (NIH), PubChem. "Compound Summary: 2-Naphthylacetonitrile (Analog)." [Link]

-

Metabolic Toxicity of

-Amino Nitriles Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Strecker synthesis protocol for 2-Amino-2-(naphthalen-2-yl)acetonitrile

Application Note & Protocol

A Comprehensive Guide to the Strecker Synthesis of 2-Amino-2-(naphthalen-2-yl)acetonitrile

Abstract: This document provides a detailed protocol and in-depth scientific rationale for the synthesis of 2-Amino-2-(naphthalen-2-yl)acetonitrile, a valuable building block in medicinal chemistry. The protocol is based on the robust and time-honored Strecker synthesis, a one-pot, three-component reaction. This guide is designed for researchers, chemists, and drug development professionals, offering field-proven insights into the reaction mechanism, experimental setup, purification, and characterization, while prioritizing safety and reproducibility.

Introduction and Scientific Context

The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone of organic chemistry for the preparation of α-amino acids and their immediate precursors, α-aminonitriles.[1] It is a classic example of a multicomponent reaction, where an aldehyde, ammonia, and a cyanide source converge to efficiently construct a new molecule with significant chemical potential.[2] The resulting α-aminonitriles are versatile intermediates, most notably serving as precursors to α-amino acids upon hydrolysis.[3][4]

The target molecule, 2-Amino-2-(naphthalen-2-yl)acetonitrile, incorporates a naphthalene moiety, a privileged scaffold in medicinal chemistry known for its lipophilicity and ability to engage in π-stacking interactions with biological targets. This makes the title compound a highly sought-after intermediate for the synthesis of novel pharmaceutical agents and research probes.[5][6] This protocol utilizes a modern, safer variation of the original Strecker method, employing ammonium chloride and potassium cyanide, which are more convenient and less hazardous to handle than gaseous ammonia and hydrogen cyanide.[2][3]

Reaction Mechanism and Rationale

The Strecker synthesis proceeds through two primary stages: the formation of an iminium ion intermediate followed by nucleophilic attack by a cyanide ion.[1][2] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Iminium Ion Formation: The reaction is initiated by the condensation of naphthalene-2-carbaldehyde with ammonia (generated in situ from ammonium chloride). The aldehyde's carbonyl oxygen is first protonated, activating the carbonyl carbon for nucleophilic attack by ammonia. This forms a hemiaminal intermediate, which subsequently dehydrates to yield a reactive iminium ion.[1][4] The equilibrium of this step can be driven towards the product by removing water, though in this aqueous/alcoholic system, the subsequent step is typically fast enough to proceed without desiccants.[3]

-

Cyanide Addition: The cyanide ion (from KCN) then acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion.[1] This step forms the stable C-C bond and establishes the α-aminonitrile structure, yielding the final product, 2-Amino-2-(naphthalen-2-yl)acetonitrile.

Caption: A generalized workflow for the synthesis.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine naphthalene-2-carbaldehyde (1.56 g, 10.0 mmol) and ammonium chloride (0.80 g, 15.0 mmol).

-

Solvent Addition: Add methanol (20 mL) and deionized water (10 mL) to the flask. Stir the mixture at room temperature until most of the solids have dissolved, forming a suspension.

-

Cyanide Preparation: In a separate small beaker, carefully dissolve potassium cyanide (0.72 g, 11.0 mmol) in 5 mL of deionized water. (Perform this step in the fume hood) .

-

Reaction Initiation: Cool the aldehyde/ammonium chloride suspension to 0-5 °C using an ice-water bath. Slowly add the aqueous potassium cyanide solution dropwise over 10-15 minutes. A precipitate of the product may begin to form.

-

Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent).

-

Workup and Extraction: Once the reaction is complete, add 30 mL of deionized water to the flask. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). [7]7. Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL) to remove residual salts and methanol. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a pale yellow or off-white solid, can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure α-aminonitrile. [7][8]

Results: Characterization and Data

The successful synthesis of 2-Amino-2-(naphthalen-2-yl)acetonitrile should be confirmed through rigorous analytical characterization. [9]

Expected Yield and Physical Properties

| Parameter | Expected Value |

| Product Name | 2-Amino-2-(naphthalen-2-yl)acetonitrile |

| CAS Number | 252637-91-5 |

| Molecular Formula | C₁₂H₁₀N₂ |

| Molecular Weight | 182.22 g/mol |

| Theoretical Yield | 1.82 g (from 10 mmol aldehyde) |

| Typical Experimental Yield | 75-85% |

| Appearance | White to off-white crystalline solid |

Spectroscopic Data (Predicted)

The following data are predicted based on the known structure and typical spectroscopic values for analogous compounds. [8][10][11]

-

¹H NMR (400 MHz, CDCl₃, δ in ppm):

-

7.90-7.80 (m, 4H): Aromatic protons of the naphthalene ring.

-

7.55-7.45 (m, 3H): Aromatic protons of the naphthalene ring.

-

5.10 (s, 1H): Methine proton (-CH (NH₂)CN).

-

2.10 (br s, 2H): Amine protons (-NH₂ ). Signal may be broad and exchangeable with D₂O.

-

-

Infrared (IR, KBr Pellet, cm⁻¹):

-

3350-3250 (m, br): N-H stretching vibrations of the primary amine.

-

3060 (w): Aromatic C-H stretching.

-

2240 (m, sharp): C≡N (nitrile) stretching. This is a key diagnostic peak. [8] * 1600, 1480 (m): Aromatic C=C stretching.

-

-

Mass Spectrometry (EI-MS):

-

m/z 182 ([M]⁺): Molecular ion peak. [12] * m/z 155 ([M-HCN]⁺): Fragment corresponding to the loss of hydrogen cyanide.

-

Trustworthiness: Self-Validation and Troubleshooting

A robust protocol includes a framework for validation and troubleshooting. The combination of spectroscopic data provides a definitive confirmation of the product's identity and purity. [9]

-

Validation: The presence of the sharp nitrile peak around 2240 cm⁻¹ in the IR spectrum, combined with the correct molecular ion peak in the mass spectrum and the characteristic pattern of aromatic and methine protons in the ¹H NMR, provides conclusive evidence of the target molecule.

-

Field Insights & Troubleshooting:

-

Problem: Low or no product yield.

-

Probable Cause: Inefficient formation of the iminium intermediate. This can be caused by low-quality aldehyde (partially oxidized to carboxylic acid).

-

Solution: Use freshly purchased or purified naphthalene-2-carbaldehyde. Ensure the ammonium chloride is in excess to drive the equilibrium.

-

-

Problem: Oily or difficult-to-crystallize product.

-

Probable Cause: Presence of unreacted aldehyde or side-products.

-

Solution: Perform a more rigorous purification via column chromatography. Ensure the workup phase effectively removes water-soluble impurities.

-

-

Problem: Absence of the nitrile peak in the IR spectrum.

-

Probable Cause: The reaction has not proceeded, or the nitrile has hydrolyzed.

-

Solution: Re-verify the quality and stoichiometry of reagents, particularly the potassium cyanide. Avoid overly acidic or basic conditions during workup, which could promote hydrolysis.

-

-

References

- Strecker amino acid synthesis. (n.d.). In Wikipedia.

- Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.

- Strecker Synthesis. (n.d.). Organic Chemistry Portal.

- Cativiela, C., & Díaz-de-Villegas, M. D. (n.d.). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... PMC.

- General mechanism of the Strecker amino acid synthesis. (n.d.). ResearchGate.

- 2-Naphthylacetonitrile: Overview, Pharmaceutical Synthesis Applications and Preparation Method. (2024, April 12). ChemicalBook.

- An In-depth Technical Guide to the Synthesis of 2-(Naphthalen-2-yloxy)acetonitrile. (n.d.). Benchchem.

- Spectroscopic and Synthetic Profile of 2-(Naphthalen-2-yloxy)acetonitrile: A Technical Guide. (n.d.). Benchchem.

- 2-(Naphthalen-2-yl)acetonitrile | Drug Intermediate. (n.d.). MedchemExpress.com.

- McGill, C. M., Swearingen, K. E., & Drew, K. L. (n.d.). Reaction of naphthalene-2,3-dicarbaldehyde with cyanide; a unique oxidative condensation product. Providence.

- Derivatives of DANPY (Dialkylaminonaphthylpyridinium), a DNA-Binding Fluorophore: Practical Synthesis of Tricyclic 2-Amino-6-bromonaphthalenes by Bucherer Reaction. (2019, December 23). ACS Omega.

- Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes. (n.d.). SciSpace.

- Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. (n.d.).

- 2-Naphthylacetonitrile:Synthesis, Application. (2022, November 24). ChemicalBook.

- 252637-91-5|2-Amino-2-(naphthalen-2-yl)acetonitrile. (n.d.). BLDpharm.

- Fluorogenic derivatization of peptides with naphthalene-2,3-dicarboxaldehyde/cyanide: optimization of yield and application in the determination of leucine-enkephalin spiked human plasma samples. (n.d.). PubMed.

- Reaction of Naphthalene-2,3-dicarbaldehyde with Cyanide; a Unique Oxidative Condensation Product | Request PDF. (2025, August 8). ResearchGate.

- Strecker Amino Acid Synthesis. (2021, March 23). J&K Scientific LLC.

- High-purity 2-naphthylacetonitrile and production method thereof. (n.d.). Google Patents.

- Novel synthesis of 2-naphthol Mannich bases and their NMR behaviour. (2006, June 7). ResearchGate.

- Separation and Refining of Amino acids. (n.d.).

- The nucleophilic substitution reactions between halogenoalkanes and cyanide ions. (n.d.). Chemguide.

- NMR And Mass Spectrometry In Pharmaceutical Development. (2021, May 18). Outsourced Pharma.

- The Reactions of Sodium Naphthalenide with Carbonyl Compounds and Esters. (1972, August 1). TopSCHOLAR.

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN113365977A - High-purity 2-naphthylacetonitrile and production method thereof - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]

- 10. 2-Naphthylacetonitrile:Synthesis, Application_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Asymmetric Strecker synthesis of 2-naphthaldehyde using chiral catalysts

Application Note: Enantioselective Organocatalytic Strecker Synthesis of 2-Naphthylglycine Precursor

Executive Summary

This application note details a robust protocol for the asymmetric Strecker reaction of 2-naphthaldehyde to synthesize (R)-2-amino-2-(naphthalen-2-yl)acetonitrile , a critical intermediate for the non-proteinogenic amino acid (R)-2-naphthylglycine .

Unlike traditional metal-mediated catalysis, this protocol utilizes a chiral amido-thiourea catalyst (Jacobsen type). This organocatalytic approach eliminates trace metal contamination—a vital consideration in pharmaceutical intermediate synthesis—while maintaining high enantiomeric excess (>95% ee) and yield.

Key Advantages:

-

Metal-Free: Avoids toxic transition metals (Gd, Al, Ti) common in early Strecker protocols.

-

Scalability: Compatible with batch sizes from milligram to multi-gram scales.

-

Operational Simplicity: Catalyst is air-stable and recoverable.

Mechanistic Principles & Catalyst Selection

The success of this protocol relies on the Dual Activation Mechanism . The thiourea catalyst acts as a bifunctional activator:

-

Electrophile Activation: The thiourea moiety forms double hydrogen bonds with the imine nitrogen, lowering the LUMO and organizing the transition state.

-

Nucleophile Direction: The amide/Schiff-base backbone sterically directs the approach of the cyanide nucleophile.

Selected Catalyst: (1R,2R)-N-[2-(3,5-bis(trifluoromethyl)phenylthioureido)cyclohexyl]-benzamide (Jacobsen’s Thiourea).

Figure 1: Catalytic Cycle and Activation Mode

Experimental Design & Optimization

Before executing the full protocol, it is critical to understand the variables affecting enantioselectivity for 2-naphthaldehyde imines.

Table 1: Optimization Parameters for 2-Naphthaldehyde Imine

| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact on Result |

| Solvent | Dichloromethane (DCM) | Toluene | Toluene increases ee by ~5-10% due to tighter ion-pairing in non-polar media. |

| Temperature | Room Temp (23°C) | -78°C to -40°C | Cryogenic temps are essential. RT yields racemic or low ee product. |

| Cyanide Source | Aqueous KCN | TMSCN + iPrOH | Anhydrous TMSCN prevents hydrolysis of the imine; alcohol additive accelerates rate. |

| Protecting Group | Benzyl (Bn) | Benzhydryl (Bzh) | The bulky Benzhydryl group is critical for steric differentiation in the binding pocket. |

Detailed Protocol

Safety Warning (CRITICAL):

-

Cyanide Hazard: Trimethylsilyl cyanide (TMSCN) hydrolyzes to Hydrogen Cyanide (HCN) upon contact with moisture or lungs.

-

Controls: All operations must be performed in a functioning fume hood. A cyanide antidote kit (e.g., hydroxocobalamin) must be present.

-

Waste: Quench all aqueous waste with bleach (sodium hypochlorite) at pH >10.

Phase 1: Imine Formation (Pre-requisite)

Since the Strecker reaction is sensitive to water, the imine is pre-formed and dried.

-

Reagents: Mix 2-naphthaldehyde (10 mmol) and benzhydrylamine (10 mmol) in DCM (20 mL) with anhydrous MgSO₄ (2 g).

-

Reaction: Stir at Room Temperature (RT) for 12 hours.

-

Isolation: Filter off MgSO₄. Concentrate in vacuo. Recrystallize from Hexane/EtOAc to obtain the pure N-benzhydryl imine .

-

Checkpoint: Verify purity via ¹H NMR (Imine CH peak ~8.5 ppm).

-

Phase 2: Asymmetric Strecker Reaction

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon.

-

Charging: Add the N-benzhydryl imine (1.0 mmol, 323 mg) and Thiourea Catalyst (0.05 mmol, 5 mol%) to the flask.

-

Solvent: Add anhydrous Toluene (5.0 mL). Stir to dissolve.

-

Cooling: Submerge the flask in a cryocooler or dry ice/acetone bath to -70°C . Allow to equilibrate for 15 minutes.

-

Reagent Addition:

-

Add TMSCN (1.5 mmol, 200 µL) dropwise via syringe.

-

Immediately add Isopropanol (1.5 mmol, 115 µL) dropwise. Note: The alcohol acts as a proton source to generate HCN in situ in a controlled manner.

-

-

Incubation: Stir at -70°C for 24–48 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quenching: Once starting material is consumed, concentrate the reaction mixture in vacuo (use a trap with bleach solution) to remove excess HCN/TMSCN.

-

Caution: Do not use a water bath >30°C.

-

-

Purification: Flash chromatography on silica gel (Eluent: Hexane/EtOAc 9:1).

Phase 3: Hydrolysis to Amino Acid (Optional)

-

Dissolve the chiral aminonitrile in 6M HCl/AcOH (1:1). Reflux for 12 hours.

-

Exchange resin purification yields (R)-2-naphthylglycine .

Workflow Visualization

Caption: Step-by-step workflow for the asymmetric Strecker synthesis emphasizing safety checkpoints.

Analysis & Troubleshooting

Quality Control (QC):

-

Enantiomeric Excess (ee): Determine via Chiral HPLC.[1]

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane/Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Expected: Major enantiomer (R) elutes second (verify with racemic standard).

-

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning or wet solvent. | Ensure Toluene is distilled over Na/Benzophenone. Use fresh TMSCN. |

| Low ee (<80%) | Temperature too high. | Maintain -70°C strictly. Ensure the reaction does not warm up during TMSCN addition. |

| Racemization | Retro-Strecker reaction during workup. | Avoid heating during concentration. Store product in freezer; aminonitriles are reversible. |

References

-

Sigman, M. S., & Jacobsen, E. N. (1998). Schiff Base Catalysts for the Asymmetric Strecker Reaction Identified and Optimized from Parallel Synthetic Libraries. Journal of the American Chemical Society, 120(19), 4901–4902. [Link]

-

Sigman, M. S., Vachal, P., & Jacobsen, E. N. (2000).[2] A General Catalyst for the Asymmetric Strecker Reaction.[2][3] Angewandte Chemie International Edition, 39(7), 1279–1281.[2] [Link]

-

Vachal, P., & Jacobsen, E. N. (2002). Structure-Based Analysis and Optimization of a Highly Enantioselective Catalyst for the Strecker Reaction. Journal of the American Chemical Society, 124(34), 10012–10014. [Link]

-

Zuend, S. J., Coughlin, M. P., Lalonde, M. P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461, 968–970. [Link]

Sources

Part 1: A Comparative Overview of Cyanating Agents

An Application Guide to the Cyanation of 2-Naphthaldehyde Imines: Reagents, Protocols, and Safety

The synthesis of α-aminonitriles, particularly those derived from structurally rich scaffolds like naphthalene, represents a cornerstone of modern medicinal chemistry and drug development. These compounds are valuable precursors to α-amino acids, diamines, and various heterocyclic motifs that are prevalent in pharmacologically active molecules.[1][2][3] The addition of a cyanide nucleophile to an imine, a transformation famously known as the Strecker reaction, is the most direct and atom-economical method for preparing these crucial intermediates.[4][5][6]

This guide provides an in-depth exploration of the reagents and protocols for the cyanation of imines derived from 2-naphthaldehyde. It is designed for researchers and scientists, offering not just procedural steps, but also the underlying chemical principles, a comparative analysis of cyanide sources, and the critical safety protocols required for handling these highly toxic but indispensable reagents.

The choice of the cyanide source is a critical parameter that dictates the reaction conditions, safety measures, and overall efficiency of the synthesis. While numerous reagents exist, they differ significantly in reactivity, handling difficulty, and toxicity.[1]

1.1. Classical Cyanide Sources

Hydrogen cyanide (HCN) and simple alkali metal salts like potassium cyanide (KCN) or sodium cyanide (NaCN) were used in the original Strecker protocols.[2][4] HCN is an extremely toxic and volatile gas, making its use prohibitive in most modern laboratory settings without specialized equipment.[1] KCN and NaCN are solids but are only soluble in protic solvents, which can complicate reactions with sensitive substrates. Their primary drawback is the high basicity and the inherent danger of generating HCN gas if exposed to acidic conditions.[7][8]

1.2. Modern Cyanide Sources

To circumvent the hazards associated with HCN and alkali cyanides, several alternative reagents have been developed. The most prominent among these is Trimethylsilyl cyanide (TMSCN) . TMSCN is a volatile liquid that is soluble in a wide range of organic solvents, making it highly versatile. It is generally considered easier and safer to handle than metal cyanides because it does not readily release cyanide ions upon contact with water alone, though it reacts vigorously with acids to produce HCN.[1][9] Its reactivity is often modulated by the addition of a Lewis or Brønsted acid catalyst.[10] Other sources like acetone cyanohydrin and ethyl cyanoformate also serve as valuable, often less toxic, alternatives.[1][11]

Table 1: Comparison of Common Cyanating Agents

| Reagent | Formula | Key Properties | Advantages | Limitations & Safety Concerns |

| Potassium Cyanide | KCN | White crystalline solid | Inexpensive, readily available. | Highly toxic; generates lethal HCN gas with acids.[7][8] Limited solubility in organic solvents. |

| Trimethylsilyl Cyanide | (CH₃)₃SiCN | Colorless, volatile liquid | Excellent solubility in organic solvents; versatile reactivity. Generally safer to handle than KCN/HCN.[10] | Moisture sensitive; reacts with acids to form HCN.[1][9] Highly toxic. |

| Acetone Cyanohydrin | (CH₃)₂C(OH)CN | Colorless to pale yellow liquid | Less toxic and less volatile than HCN; serves as an in-situ source of HCN. | Can decompose to release HCN, especially with base or heat. Requires careful handling.[12] |

| Ethyl Cyanoformate | NCCO₂Et | Colorless liquid | Used in asymmetric cyanations, providing cyanohydrin carbonates directly.[11] | Less common than TMSCN; reactivity profile differs. |

Part 2: The Strecker Reaction: Mechanism and Asymmetric Strategies

The Strecker reaction is a three-component condensation of an aldehyde (2-naphthaldehyde), an amine, and a cyanide source.[3][5] The reaction proceeds through the in-situ formation of an imine, which is then attacked by the cyanide nucleophile to yield the final α-aminonitrile.

Mechanism of the Strecker Reaction

The process begins with the reaction between 2-naphthaldehyde and an amine to form a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine (or its protonated form, the iminium ion), which is the key electrophile in the reaction. The cyanide ion subsequently performs a nucleophilic attack on the imine carbon, forming a new carbon-carbon bond and yielding the α-aminonitrile product.[2][4]

Caption: General Mechanism of the Strecker Reaction.

Asymmetric Cyanation Strategies

For applications in drug development, achieving high enantioselectivity is crucial. The classical Strecker synthesis yields a racemic mixture of α-aminonitriles.[4] Asymmetric variants employ chiral catalysts to control the facial selectivity of the cyanide attack on the imine. These catalysts create a chiral environment around the imine, making one of the two faces more accessible to the nucleophile.

Significant progress has been made using both chiral metal complexes and organocatalysts.[13][14] For instance, chiral thiourea derivatives (Jacobsen's catalysts) and BINOL-phosphoric acids have emerged as powerful organocatalysts for highly enantioselective Strecker reactions.[5][14] Metal complexes based on Titanium, Vanadium, and others, ligated with chiral ligands, are also highly effective.[11][15]

Part 3: Experimental Protocols